molecular formula C10H10N2O B13934592 1,6-Dimethyl-1H-indazole-7-carbaldehyde

1,6-Dimethyl-1H-indazole-7-carbaldehyde

Cat. No.: B13934592
M. Wt: 174.20 g/mol
InChI Key: SOMILLCFWRWFID-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-Indazole-7-carboxaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s structure features a fused benzene and pyrazole ring system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-1H-Indazole-7-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzaldehyde derivatives with hydrazine or its derivatives, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 1,6-dimethyl-1H-Indazole-7-carboxaldehyde may involve large-scale batch or continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-Indazole-7-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,6-dimethylindazole-7-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-3-4-8-5-11-12(2)10(8)9(7)6-13/h3-6H,1-2H3

InChI Key

SOMILLCFWRWFID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2C)C=O

Origin of Product

United States

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